molecular formula C13H9F4N B1446624 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl CAS No. 1225831-31-1

3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl

Cat. No. B1446624
CAS RN: 1225831-31-1
M. Wt: 255.21 g/mol
InChI Key: NHEKEYDQUSQIQC-UHFFFAOYSA-N
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Description

The compound “3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl” is likely to be a derivative of biphenyl, which is a type of aromatic hydrocarbon . It has an amino group (-NH2), a fluoro group (-F), and a trifluoromethyl group (-CF3) attached to the biphenyl core .


Synthesis Analysis

While specific synthesis methods for “3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl” were not found, similar compounds are often synthesized using Suzuki–Miyaura coupling . This is a widely-used method for forming carbon-carbon bonds under mild and functional group tolerant conditions .


Molecular Structure Analysis

The molecular structure of “3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl” would consist of two phenyl rings (the biphenyl core) with the aforementioned amino, fluoro, and trifluoromethyl groups attached .

Scientific Research Applications

Antibacterial Agents

The compound has been evaluated for its potential as an antibacterial agent. Derivatives of this compound have shown potent inhibitory activities against antibiotic-resistant bacteria, including Gram-positive and Gram-negative pathogens . This is particularly significant in the fight against antibiotic resistance, which is a major global health concern.

Pharmaceutical Drug Development

The trifluoromethyl group present in this compound is a common feature in many FDA-approved drugs. The presence of this group can enhance the biological activity and metabolic stability of pharmaceuticals . Therefore, this compound could be a valuable intermediate in the synthesis of new drug candidates.

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis, particularly in the creation of diphenylthioethers, which are useful in various chemical processes .

Coagulation Factor Inhibition

Derivatives of this compound have been discovered as potent inhibitors of blood coagulation factor Xa. This is an essential target for the development of anticoagulant drugs, which are used to prevent blood clots .

properties

IUPAC Name

2-fluoro-5-[2-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEKEYDQUSQIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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